![molecular formula C7H16N2O B1265843 1-Butyl-3,3-dimethylurea CAS No. 52696-91-0](/img/structure/B1265843.png)
1-Butyl-3,3-dimethylurea
Overview
Description
1-Butyl-3,3-dimethylurea is a urea derivative . It is a colorless crystalline powder with little toxicity . The molecular formula is C7H16N2O, and it has an average mass of 144.215 Da .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Molecular Structure Analysis
The molecular structure of 1-Butyl-3,3-dimethylurea is characterized by the presence of a urea group (NH2-CO-NH2) where one of the hydrogen atoms is replaced by a butyl group and the other by a dimethyl group . Further structural and conformational analysis can be found in various studies .
Chemical Reactions Analysis
As a urea derivative, 1-Butyl-3,3-dimethylurea is used as an intermediate in organic synthesis . It reacts with azo and diazo compounds to generate toxic gases . It is also used for the synthesis of other chemicals .
Physical And Chemical Properties Analysis
1-Butyl-3,3-dimethylurea is a colorless crystalline powder . It has a molecular weight of 144.2147 .
Scientific Research Applications
Ionic Liquids for Gas Capture
1-Butyl-3,3-dimethylurea can be used to synthesize ionic liquids with tetrabutylphosphonium bromide . These ionic liquids have shown potential in the efficient and reversible capture of nitrogen oxides (NO) gases . They offer an environmentally friendly solution for controlling emissions from combustion processes, which are a major source of atmospheric pollution.
Catalyst-Free Synthesis of Ureas
This compound plays a role in the catalyst-free synthesis of N-substituted ureas. The process involves nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly method compared to traditional techniques that use hazardous materials like phosgene .
Solvent Applications
Due to its chemical structure, 1-Butyl-3,3-dimethylurea can be utilized as a solvent in various chemical reactions. Its properties may influence solubility and reactivity of reagents, thus impacting the efficiency of chemical processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-butyl-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5-6-8-7(10)9(2)3/h4-6H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQKHXXRLQIHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200658 | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3,3-dimethylurea | |
CAS RN |
52696-91-0 | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052696910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3,3-dimethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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